![molecular formula C16H16N2O2S B2982336 2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole CAS No. 319489-19-5](/img/structure/B2982336.png)

2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

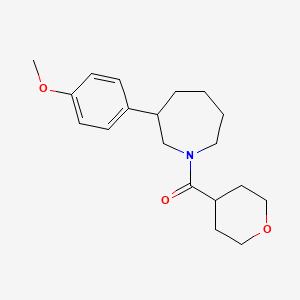

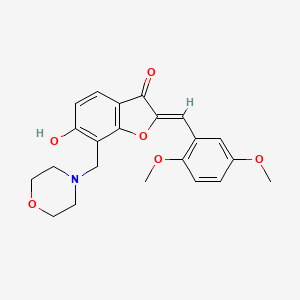

The compound “2-{[2-(2-Methoxyphenoxy)ethyl]thio}-1H-benzimidazole” is a chemical substance with the CAS Number: 319489-19-5 . Its molecular weight is 300.38 and its IUPAC name is 2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole . The InChI code for this compound is 1S/C16H16N2O2S/c1-19-14-8-4-5-9-15(14)20-10-11-21-16-17-12-6-2-3-7-13(12)18-16/h2-9H,10-11H2,1H3,(H,17,18) .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C16H16N2O2S . It contains 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The InChI key for this compound is MWPZHSQYGBSDAP-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Antibacterial and Antiprotozoal Activities

One of the primary applications of benzimidazole derivatives is their potent antibacterial and antiprotozoal activities. Research has demonstrated that certain derivatives exhibit selective antibacterial properties against Helicobacter spp., showing bactericidal effects with minimum bactericidal concentrations (MBCs) comparable to clinically used antimicrobials like clarithromycin or metronidazole. These compounds, due to their narrow spectrum activity, appear to be species-specific, suggesting potential for targeted antimicrobial therapies (Kühler et al., 2002). Similarly, other studies have synthesized and evaluated benzimidazole derivatives for antimicrobial activity, finding certain compounds to be active against pathogens like Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Antihistaminic Agents

Benzimidazole derivatives have also been explored for their antihistaminic activity, with studies revealing that certain 2-(4-substituted-1-piperazinyl)benzimidazoles exhibit potent in vitro and in vivo H1-antihistaminic activity. Structural modifications, particularly in the 2-(substituted-oxy)ethyl group, have been shown to enhance antihistaminic potency, leading to the development of compounds for clinical evaluation (Iemura et al., 1986).

Anticancer and Immunomodulatory Activities

In the realm of cancer research, benzimidazole derivatives bearing certain substituents have demonstrated significant inhibitory activities against cancer cells. Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate and related compounds have shown promising anticancer and immunomodulatory activities. These compounds exhibited potent cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as novel anticancer agents (Abdel‐Aziz et al., 2009).

Chemical Synthesis and Structural Characterization

Benzimidazole derivatives have been synthesized through various chemical methods, including traceless solid-phase syntheses, which offer advantages in terms of purity and yield. These methodologies are crucial for the development of benzimidazole-based compounds for further biological evaluation and application (Mazurov, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-19-14-8-4-5-9-15(14)20-10-11-21-16-17-12-6-2-3-7-13(12)18-16/h2-9H,10-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPZHSQYGBSDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-indole-5-carboxylic acid](/img/structure/B2982256.png)

![4-(5-{[(3-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-isopropylbenzamide](/img/structure/B2982261.png)

![2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2982262.png)

![7-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982263.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2982265.png)

![N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2982269.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2982270.png)

![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)